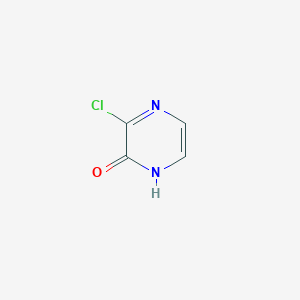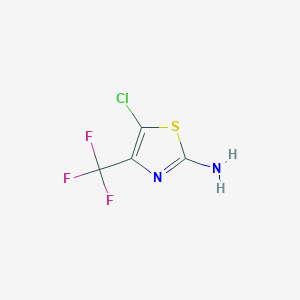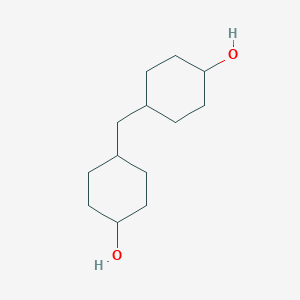
4,4'-Methylenedi(cyclohexan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Methylenedi(cyclohexan-1-ol)' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic compound with two hydroxyl groups and a methylene bridge. The compound is also known as 'MCH' and is commonly used as a solvent, reagent, and intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of '4,4'-Methylenedi(cyclohexan-1-ol)' is not well understood. However, it is believed that the compound acts as a reducing agent and can undergo redox reactions with other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of '4,4'-Methylenedi(cyclohexan-1-ol)' have not been extensively studied. However, it has been shown to have antioxidant properties and can protect cells from oxidative stress. The compound has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '4,4'-Methylenedi(cyclohexan-1-ol)' in lab experiments include its unique properties, such as its ability to act as a reducing agent and its antioxidant and anti-inflammatory properties. However, the limitations of using the compound include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of '4,4'-Methylenedi(cyclohexan-1-ol)' in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on the compound's unique properties. Another direction is the exploration of the compound's potential as a catalyst in organic synthesis. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of '4,4'-Methylenedi(cyclohexan-1-ol)' can be achieved through several methods. One of the most commonly used methods is the reaction of cyclohexanone with formaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of '4,4'-Methylenedi(cyclohexan-1-ol)'.
Aplicaciones Científicas De Investigación
'4,4'-Methylenedi(cyclohexan-1-ol)' has been extensively used in scientific research due to its unique properties. It has been used as a solvent and reagent in organic synthesis, as well as an intermediate in the synthesis of various compounds. The compound has also been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
107870-37-1 |
|---|---|
Nombre del producto |
4,4'-Methylenedi(cyclohexan-1-ol) |
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
4-[(4-hydroxycyclohexyl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-15H,1-9H2 |
Clave InChI |
WXQZLPFNTPKVJM-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CC2CCC(CC2)O)O |
SMILES canónico |
C1CC(CCC1CC2CCC(CC2)O)O |
Sinónimos |
[trans(trans)]-4,4'-Methylenebiscyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



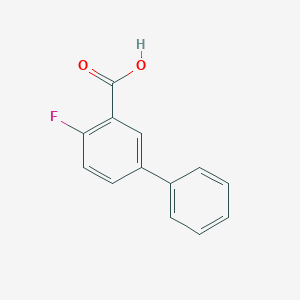
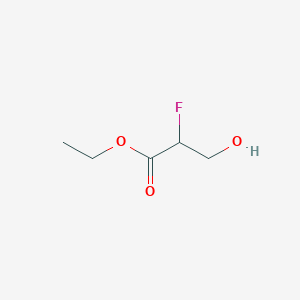
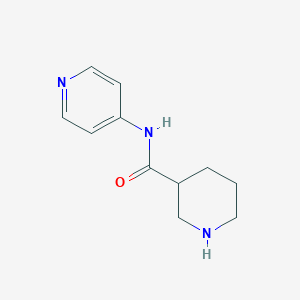
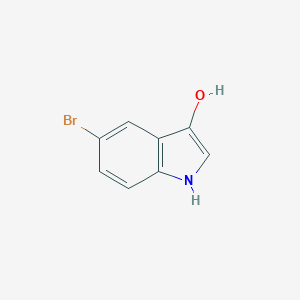
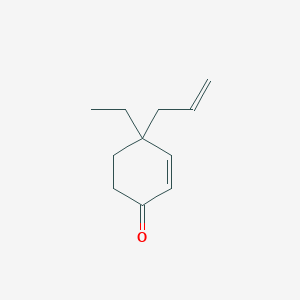
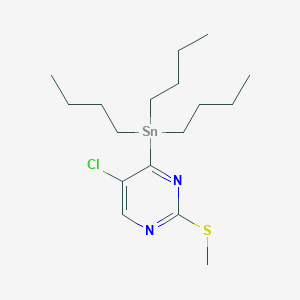
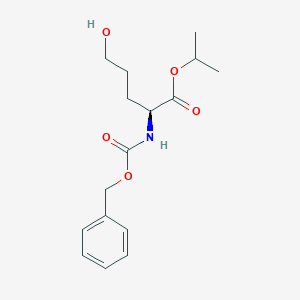

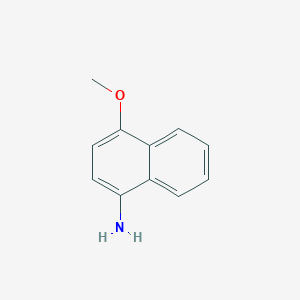
![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
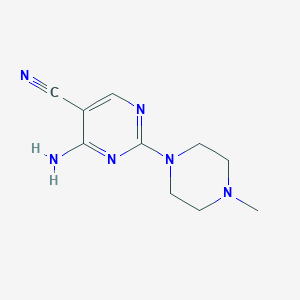
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)
